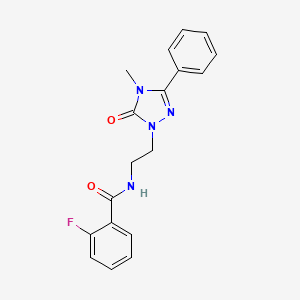

2-fluoro-N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

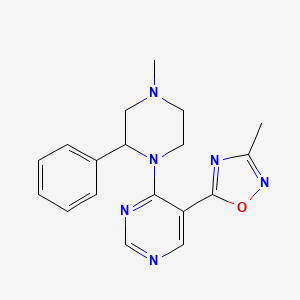

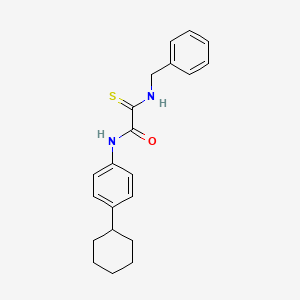

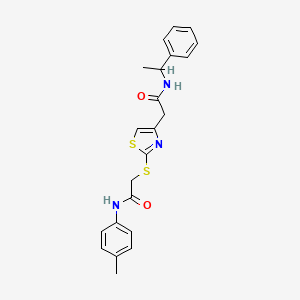

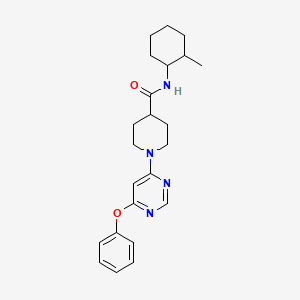

The compound you mentioned is a complex organic molecule that contains several functional groups, including a fluoro-substituted benzamide and a 1,2,4-triazole ring. These types of compounds are often used in medicinal chemistry due to their diverse biological activities .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the 1,2,4-triazole ring and the attachment of the fluoro-substituted benzamide. Unfortunately, without specific information on this compound, it’s hard to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them.Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzamide and 1,2,4-triazole functional groups could potentially undergo a variety of reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. These properties could be predicted using computational chemistry methods or determined experimentally .Applications De Recherche Scientifique

Antimicrobial and Antifungal Applications

Research indicates that fluorine-containing compounds, such as 2-fluoro-N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide, have significant applications in antimicrobial and antifungal treatments. For instance, fluorinated 1,2-benzisothiazol-3(2H)-ones and 2,2′-dithiobis(benzamides) exhibit high activity against fungi and Gram-positive microorganisms, with some derivatives showing activity against Gram-negative strains (Carmellino et al., 1994). Furthermore, microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine has yielded compounds with promising antimicrobial analogs, highlighting the importance of the fluorine atom in enhancing antimicrobial activity (Desai et al., 2013).

Applications in Alzheimer's Disease Research

The inclusion of fluorine in benzamide derivatives has shown potential in the development of positron emission tomography (PET) probes for imaging cerebral β-amyloid plaques in Alzheimer's disease. Radiofluoro-pegylated phenylbenzoxazole derivatives have been synthesized and evaluated as probes, demonstrating high affinity for Aβ(1-42) aggregates and the ability to distinguish between Alzheimer's disease and normal brain tissue, offering a promising avenue for early diagnosis and the study of Alzheimer's pathology (Cui et al., 2012).

Heterocyclic Synthesis and Chemical Properties

The unique reactivity provided by the fluorine atom in compounds like this compound facilitates novel synthetic routes in heterocyclic chemistry. For example, N-benzoyl β,β-difluoroenamides and N-benzoyl fluoroynamides have been explored as precursors in heterocyclic synthesis, leading to the development of 2-fluoro-1,4-benzoxazines and 2-fluoro-1,4-benzoxazepin-5-ones through nucleophilic vinylic substitution reactions (Meiresonne et al., 2015).

Novel Insecticides

Compounds with fluorine substituents have been identified as highly effective against lepidopterous insect pests. Flubendiamide, for instance, exhibits exceptional insecticidal activity, particularly against resistant strains, due to its novel mode of action and safety for non-target organisms. This underscores the potential of fluorinated benzamides in developing new, environmentally friendly insecticides (Tohnishi et al., 2005).

Mécanisme D'action

The compound also contains a benzamide group. Benzamides are known to have diverse pharmacological properties, including anti-inflammatory, antipsychotic, and anticancer activities . The exact effects would depend on the specific biochemical pathways that the compound affects.

The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME), would be influenced by various factors such as its chemical structure, solubility, stability, and the presence of functional groups that can undergo metabolic transformations .

The action environment, including factors like pH, temperature, and the presence of other substances, could influence the compound’s stability, solubility, and overall effectiveness .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-fluoro-N-[2-(4-methyl-5-oxo-3-phenyl-1,2,4-triazol-1-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN4O2/c1-22-16(13-7-3-2-4-8-13)21-23(18(22)25)12-11-20-17(24)14-9-5-6-10-15(14)19/h2-10H,11-12H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGTZTUZAFTYGPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)CCNC(=O)C2=CC=CC=C2F)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,8-Diazabicyclo[3.2.1]octan-8-yl)ethanone;hydrochloride](/img/structure/B2707960.png)

![1,5-dimethyl-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2707964.png)

![6-ethyl-3-methylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2707966.png)

![ethyl 2-({[(3-allyl-4-oxo-6-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2707967.png)

![N-(3-chlorophenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2707969.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-nitropyrimidine-4,6-diamine](/img/structure/B2707981.png)

![(r)-3-Boc-4-isopropyl-2,2-dioxo-[1,2,3]oxathiazolidine](/img/structure/B2707982.png)